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Compound of Interest

Compound Name: 4-Aminophenol

Cat. No.: B1666318

Introduction

4-Aminophenol (p-aminophenol) is a critical aromatic organic compound with the formula
CeH7NO. It serves as a key intermediate in the synthesis of various pharmaceuticals, most
notably as the immediate precursor to paracetamol (acetaminophen). It also finds applications
in the manufacturing of dyes, photographic developers, and as a corrosion inhibitor. Given its
importance in industrial and pharmaceutical contexts, the precise characterization and quality
control of 4-aminophenol are paramount. Spectroscopic techniques, including Infrared (IR)
Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-
Vis) Spectroscopy, provide essential tools for its structural elucidation and purity assessment.

This technical guide offers an in-depth overview of the spectroscopic data for 4-aminophenol,
intended for researchers, scientists, and professionals in drug development. It presents
guantitative data in structured tables, details the experimental protocols for acquiring this data,
and provides visual workflows for the analytical processes.

Spectroscopic Data of 4-Aminophenol

The following sections summarize the key spectroscopic data for 4-aminophenol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The IR spectrum of 4-aminophenol exhibits characteristic
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absorption bands corresponding to its hydroxyl (-OH), amino (-NHz), and aromatic ring

moieties.

Wavenumber . . . .
Functional Group Vibration Mode Intensity

(cm™)

3200-3600 O-H (Phenol) Stretching Strong, Broad

3200-3500 N-H (Amine) Stretching Medium

3000-3100 C-H (Aromatic) Stretching Medium

1600-1700 C=C (Aromatic Ring) Stretching Medium-Strong

1100-1350 C-N (Aryl Amine) Stretching Medium-Strong
C-O (Aryl ) )

1000-1300 Stretching Medium-Strong
Ether/Phenol)

Data compiled from multiple sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The para-substitution pattern of 4-aminophenol results in a distinctive set of signals
in both *H and 3C NMR spectra.

1H NMR Spectrum

The proton NMR spectrum shows signals for the amine, hydroxyl, and aromatic protons. The
data below is for a 400 MHz spectrum recorded in DMSO-ds.

Chemical Shift (0, ppm) Multiplicity Assignment

~8.4 Singlet (broad) 1H, -OH

~6.5 Doublet 2H, Aromatic (H-2, H-6)
~6.4 Doublet 2H, Aromatic (H-3, H-5)
~4.4 Singlet (broad) 2H, -NH2
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Note: The aromatic protons form an AA'BB' system, which often appears as two distinct
doublets.

13C NMR Spectrum

The carbon NMR spectrum of 4-aminophenol in DMSO-de shows four distinct signals for the
six carbon atoms due to the molecule's symmetry.

Chemical Shift (6, ppm) Assignment
~149 C-4 (C-OH)
~141 C-1 (C-NHz2)
~116 C-3,C-5
~115 C-2,C-6

Data compiled from multiple sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. 4-Aminophenol
exhibits characteristic absorption maxima related to its aromatic system. The position of these
maxima can be influenced by the solvent and its pH.

Amax (nm) Solvent/Conditions

194 Acidic mobile phase (pH < 3)
218 Acidic mobile phase (pH < 3)
272 Acidic mobile phase (pH < 3)
~236 Methanol

Data compiled from multiple sources.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for 4-

aminophenol.
Infrared (IR) Spectroscopy
Sample Preparation FTIR Spectrometer IR Spectrum Output
(e.g., KBr Pellet) Analysis (Transmittance vs. Wavenumber)
Nuclear Magnetic Resonance (NMR) Spectroscopy
T
Sample ' Sample Preparation NMR Spectrometer NMR Spectra Output
(4-Aminophenol) (Dissolve in DMSO-d6) (*H and 3C Acquisition) (Intensity vs. Chemical Shift)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation UV-Vis Spectrophotometer UV-Vis Spectrum Output

(Dissolve in Methanol/Buffer) Analysis (Absorbance vs. Wavelength)

General Spectroscopic Analysis Workflow for 4-Aminophenol

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 4-aminophenol.

Infrared (IR) Spectroscopy Protocol

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
o Sample Preparation (KBr Pellet Method):
o Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr).

o Grind approximately 1-2 mg of the 4-aminophenol sample with about 100-200 mg of the
dried KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

o Transfer the powder to a pellet-forming die.
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o Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent
pellet.

o Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR
spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1. A
background spectrum of the empty sample compartment should be recorded first and
automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of the 4-aminophenol sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds) in a clean, dry NMR tube.

o Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not
already present in the solvent.

o Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
o Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Perform tuning and shimming procedures to optimize the magnetic field homogeneity.

o Acquire the H NMR spectrum, followed by the 13C NMR spectrum, using standard pulse
sequences.

UV-Visible (UV-Vis) Spectroscopy Protocol
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e Instrumentation: A dual-beam UV-Vis spectrophotometer.
e Sample Preparation:

o Prepare a stock solution of 4-aminophenol by accurately weighing a small amount and
dissolving it in a suitable UV-grade solvent (e.g., methanol, ethanol, or a specific buffer
solution) in a volumetric flask.

o From the stock solution, prepare a dilute solution of a known concentration that will give
an absorbance reading within the optimal range of the instrument (typically 0.2 to 0.8).

o Data Acquisition:

o Fill a quartz cuvette with the solvent to be used as a reference blank and place it in the

reference beam path.

o Fill a second matched quartz cuvette with the prepared sample solution and place it in the

sample beam path.

o Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum and
identify the wavelength(s) of maximum absorbance (Amax).

Logical Relationships in Spectroscopic
Interpretation

The data from these distinct spectroscopic techniques are complementary and are used
together for unambiguous structural confirmation.
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Experimental Data
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Caption: Logic flow for the structural confirmation of 4-aminophenol.

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 4-
Aminophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666318#spectroscopic-data-of-4-aminophenol-ir-
nMr-uv-visj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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